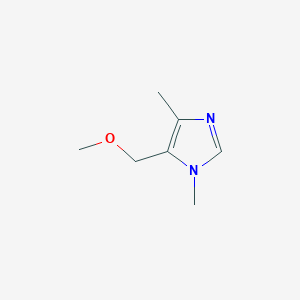
5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with methoxymethyl and dimethyl groups. Imidazoles are a class of compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole typically involves the alkylation of 1,4-dimethylimidazole with methoxymethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted under inert atmosphere to prevent moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nature of the substituent.
Applications De Recherche Scientifique
5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylimidazole: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
5-(Hydroxymethyl)-1,4-dimethyl-1H-imidazole: Similar structure but with a hydroxymethyl group instead of methoxymethyl, leading to different reactivity and applications.
2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl acetic acid: A pyrrole derivative with similar functional groups but different ring structure.
Uniqueness
5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole is unique due to the presence of both methoxymethyl and dimethyl groups on the imidazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
64689-21-0 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
5-(methoxymethyl)-1,4-dimethylimidazole |
InChI |
InChI=1S/C7H12N2O/c1-6-7(4-10-3)9(2)5-8-6/h5H,4H2,1-3H3 |
Clé InChI |
SLSQDVJMUXIBKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=N1)C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)

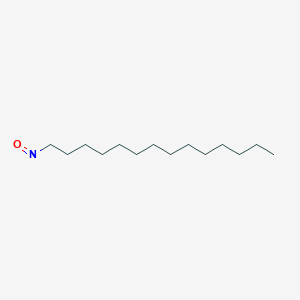
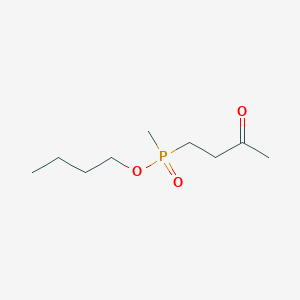
![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)

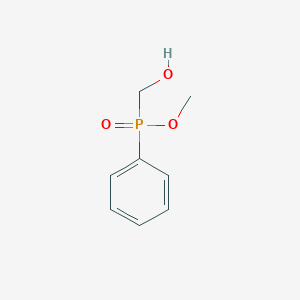
![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
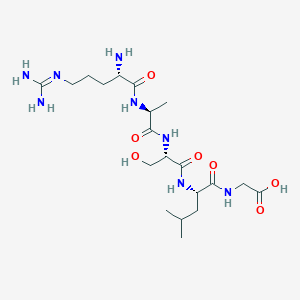
![[125I]-Isoliothyronine](/img/structure/B14485606.png)
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
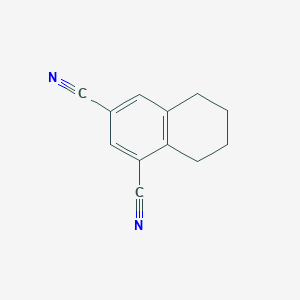
![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
